N-[2-ETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE
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Overview
Description
N-[2-ETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with ethoxy and morpholine-4-sulfonyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-ETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-ethoxy-5-nitrobenzoic acid with morpholine-4-sulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then reduced to the amine, which is subsequently acylated with benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-ETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield ethoxybenzoic acid, while reduction of the nitro group in intermediates results in the corresponding amine.
Scientific Research Applications
N-[2-ETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-ETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The morpholine-4-sulfonyl group is known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The ethoxy group may also play a role in modulating the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-ETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE: Similar structure but with an acetamide group instead of benzamide.
2-CHLORO-N-[2-ETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE: Contains a chloro group, which may alter its reactivity and biological activity.
Uniqueness
N-[2-ETHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-ethoxy-5-morpholin-4-ylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-2-26-18-9-8-16(27(23,24)21-10-12-25-13-11-21)14-17(18)20-19(22)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXJPRLYVYTEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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